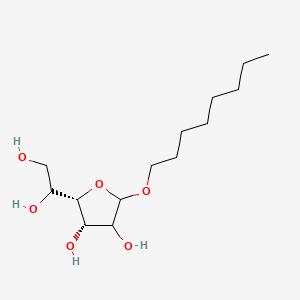

オクチルD-ガラクトフラノシド

説明

(2S,3S)-2-(1,2-dihydroxyethyl)-5-octoxyoxolane-3,4-diol is a carbohydrate derivative that has garnered significant interest in scientific research due to its unique structural properties and biological activities This compound is a type of alkyl galactofuranoside, where an octyl group is attached to the galactofuranose sugar ring

科学的研究の応用

(2S,3S)-2-(1,2-dihydroxyethyl)-5-octoxyoxolane-3,4-diol has a wide range of applications in scientific research:

Microbiology: It has been shown to exhibit bacteriostatic activity against Mycobacterium smegmatis, a model organism for Mycobacterium tuberculosis.

Biochemistry: Used in the study of glycosidase enzymes and their role in carbohydrate metabolism.

Medicinal Chemistry: Investigated for its potential as an antileishmanial agent, showing significant activity against Leishmania donovani.

Industrial Applications: Potential use in the synthesis of specific disaccharides and other carbohydrate derivatives.

作用機序

Target of Action

The primary target of Octyl D-Galactofuranoside is Aquaporin Z , a protein found in Escherichia coli . This compound also exhibits bacteriostatic activity against Mycobacterium smegmatis , a non-pathogenic model of M. tuberculosis .

Mode of Action

Octyl D-Galactofuranoside interacts with its targets, leading to significant changes in their function. It has been shown to have a crucial role in the bacteriostatic activity against mycobacterium smegmatis .

Biochemical Pathways

It has been suggested that the compound may influence the immune response, particularly in the context of leishmania donovani infection

Pharmacokinetics

For instance, liposomal formulations of the compound have been shown to enhance its activity .

Result of Action

Octyl D-Galactofuranoside has been shown to have significant bacteriostatic activity against Mycobacterium smegmatis . In the context of Leishmania donovani infection, the compound has been shown to reduce parasite proliferation and enhance the Th1 immune response .

Action Environment

The action, efficacy, and stability of Octyl D-Galactofuranoside can be influenced by various environmental factors. For instance, the compound’s activity can be enhanced when delivered in liposomal formulations

生化学分析

Biochemical Properties

Octyl D-Galactofuranoside interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to have significant in vitro anti-leishmanial activity, leading to important structure damage in promastigotes . It has also been described as a good bacteriostatic agent against Mycobacterium smegmatis, a non-pathogenic model of M. tuberculosis .

Cellular Effects

Octyl D-Galactofuranoside has been found to have immunostimulating and leishmanicidal properties in human monocyte-derived macrophages (HM) and in a murine model, after challenge with Leishmania donovani promastigotes . Both treatments significantly reduced parasite proliferation in HM, as well as liver parasite burden in vivo .

Molecular Mechanism

The molecular mechanism of action of Octyl D-Galactofuranoside involves its crucial role in the alkyl chain and the possibility of modulation on the furanosyl entity . This was outlined by STD NMR on whole M. smegmatis cells .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of Octyl D-Galactofuranoside in laboratory settings are limited, it has been shown that treatments with this compound significantly reduced parasite proliferation in human monocyte-derived macrophages, as well as liver parasite burden in vivo .

Dosage Effects in Animal Models

The effects of Octyl D-Galactofuranoside in animal models have been studied, particularly in the context of Leishmania donovani infection

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-(1,2-dihydroxyethyl)-5-octoxyoxolane-3,4-diol typically involves the cyclization of galactose derivatives. One efficient method is the iodine-promoted cyclization of galactose diethyl dithioacetal in the presence of alcohol, which acts both as a solvent and a nucleophile . This reaction is carried out at room temperature, and different alcohols such as methanol, cyclohexanol, and tert-butanol can be used as nucleophiles. The iodine promoter facilitates the selective formation of β-galactofuranoside, allowing for the efficient preparation of various derivatives .

Industrial Production Methods

While specific industrial production methods for (2S,3S)-2-(1,2-dihydroxyethyl)-5-octoxyoxolane-3,4-diol are not extensively documented, the general approach involves large-scale synthesis using similar cyclization reactions. The scalability of the iodine-promoted method makes it a viable option for industrial production, ensuring high yields and purity of the final product.

化学反応の分析

Types of Reactions

(2S,3S)-2-(1,2-dihydroxyethyl)-5-octoxyoxolane-3,4-diol undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups on the sugar ring.

Reduction: Reduction reactions can alter the functional groups attached to the sugar ring.

Substitution: Common in modifying the alkyl chain or the sugar ring itself.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenated reagents or nucleophiles can be used to introduce new functional groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or alkanes.

類似化合物との比較

(2S,3S)-2-(1,2-dihydroxyethyl)-5-octoxyoxolane-3,4-diol can be compared with other alkyl galactofuranosides, such as:

- 6-Amino-β-D-Galactofuranoside

- 6-N-Acetamido-β-D-Galactofuranoside

- 6-Azido-β-D-Galactofuranoside

These compounds share similar structural features but differ in their functional groups, which can influence their biological activities. For example, 6-amino and 6-azido derivatives have been studied for their enhanced antileishmanial activity compared to (2S,3S)-2-(1,2-dihydroxyethyl)-5-octoxyoxolane-3,4-diol .

Conclusion

(2S,3S)-2-(1,2-dihydroxyethyl)-5-octoxyoxolane-3,4-diol is a versatile compound with significant potential in various scientific fields. Its unique structural properties and biological activities make it a valuable tool for research in microbiology, biochemistry, and medicinal chemistry. The ongoing studies and applications of this compound highlight its importance and potential for future developments.

特性

IUPAC Name |

(2S,3S)-2-(1,2-dihydroxyethyl)-5-octoxyoxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-12(18)11(17)13(20-14)10(16)9-15/h10-18H,2-9H2,1H3/t10?,11-,12?,13-,14?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZLNXIZRQPJOEU-DHUKMVCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(O1)C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCOC1C([C@@H]([C@@H](O1)C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858243 | |

| Record name | (2S,3S)-2-(1,2-dihydroxyethyl)-5-octoxyoxolane-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202403-49-4 | |

| Record name | (2S,3S)-2-(1,2-dihydroxyethyl)-5-octoxyoxolane-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B588440.png)